molecular formula C7H5Cl2NO2 B1295675 1,3-Dichloro-2-methyl-5-nitrobenzene CAS No. 7149-69-1

1,3-Dichloro-2-methyl-5-nitrobenzene

Cat. No.: B1295675
CAS No.: 7149-69-1
M. Wt: 206.02 g/mol
InChI Key: RUVCGWLHTVGNGI-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methyl-5-nitrobenzene: is an organic compound with the molecular formula C7H5Cl2NO2 . It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the benzene ring. This compound is commonly used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,3-dichloro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, thiols, under basic or acidic conditions.

    Oxidation: Potassium permanganate, under acidic or basic conditions.

Major Products:

    Reduction: 1,3-Dichloro-2-methyl-5-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,3-Dichloro-2-carboxy-5-nitrobenzene.

Scientific Research Applications

1,3-Dichloro-2-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl group also contribute to the compound’s reactivity and interaction with different pathways.

Comparison with Similar Compounds

    1,3-Dichloro-5-nitrobenzene: Similar structure but lacks the methyl group.

    2,4-Dichloro-1-nitrobenzene: Different substitution pattern on the benzene ring.

    1,3-Dichloro-2-methylbenzene: Lacks the nitro group.

Uniqueness: 1,3-Dichloro-2-methyl-5-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for diverse reactivity and applications in various fields.

Properties

IUPAC Name

1,3-dichloro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCGWLHTVGNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290995
Record name 1,3-dichloro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-69-1
Record name 7149-69-1
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Record name 1,3-dichloro-2-methyl-5-nitrobenzene
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Record name 1,3-dichloro-2-methyl-5-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the presence of chlorine atoms in ortho positions to the methyl group in 1,3-Dichloro-2-methyl-5-nitrobenzene cause significant steric hindrance?

A1: The research indicates that both chlorine atoms and the methyl group lie very close to the plane of the benzene ring in the crystal structure []. This suggests that no significant steric hindrance is observed despite the ortho positioning of the chlorine atoms relative to the methyl group [].

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